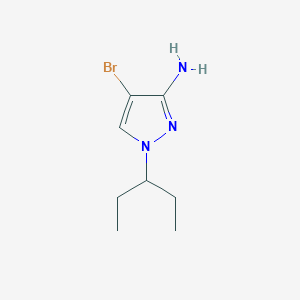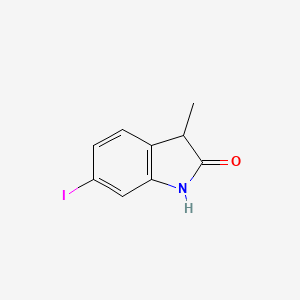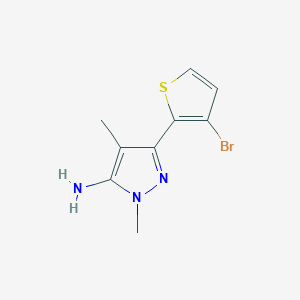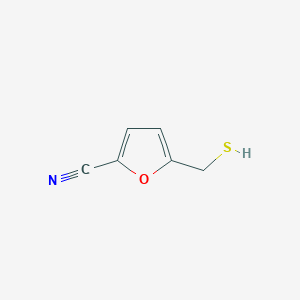![molecular formula C11H13BrClNO B13073354 4-[2-Bromo-4-(chloromethyl)phenyl]morpholine](/img/structure/B13073354.png)
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine is a chemical compound with the molecular formula C11H13BrClNO It is a morpholine derivative, characterized by the presence of a bromine atom and a chloromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Bromo-4-(chloromethyl)phenyl]morpholine typically involves the reaction of 2-bromo-4-(chloromethyl)aniline with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained between 0°C and 25°C to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, with temperatures ranging from -10°C to 100°C and reaction times from a few minutes to several hours .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted morpholine derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of diverse chemical structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-Bromo-4-(chloromethyl)phenyl]morpholine involves its interaction with specific molecular targets. The bromine and chloromethyl groups play a crucial role in its reactivity, allowing it to bind to various biological molecules. This binding can lead to the inhibition or activation of specific pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-(Chloromethyl)phenyl]morpholine: Similar in structure but lacks the bromine atom.
(2-Bromo-4-chlorophenyl)(phenyl)methanol: Contains a phenyl ring with bromine and chloromethyl groups but differs in the functional group attached to the phenyl ring.
Uniqueness
4-[2-Bromo-4-(chloromethyl)phenyl]morpholine is unique due to the presence of both bromine and chloromethyl groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H13BrClNO |
|---|---|
Molecular Weight |
290.58 g/mol |
IUPAC Name |
4-[2-bromo-4-(chloromethyl)phenyl]morpholine |
InChI |
InChI=1S/C11H13BrClNO/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 |
InChI Key |
VHOLNFMNBMZZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


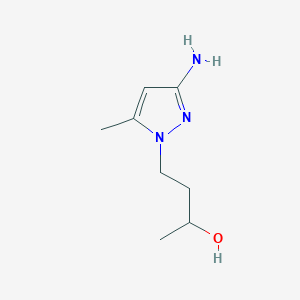
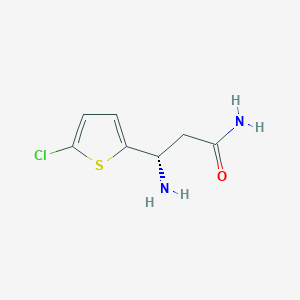
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13073288.png)
![Methyl[2-(4-methylpyrimidin-2-yl)ethyl]amine](/img/structure/B13073289.png)
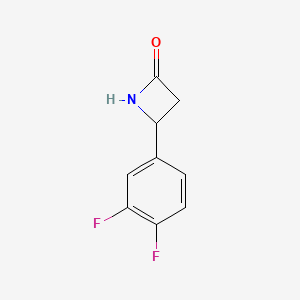
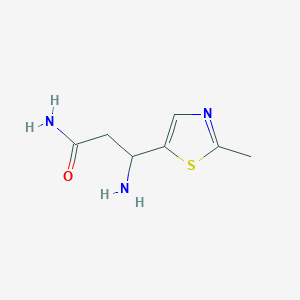
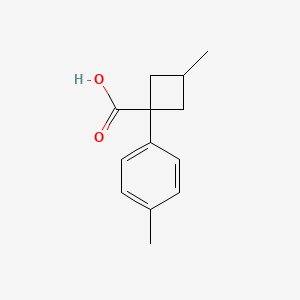
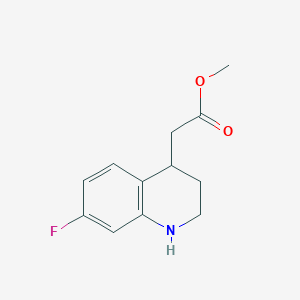
![N'-Hydroxy-2-[(2-methoxyethyl)amino]ethanimidamide](/img/structure/B13073344.png)
![11-Bromo-5,5-difluoro-4,6-dioxa-10,12-diazatricyclo[7.3.0.03,]dodeca-1,3(7),8,10-tetraene](/img/structure/B13073346.png)
